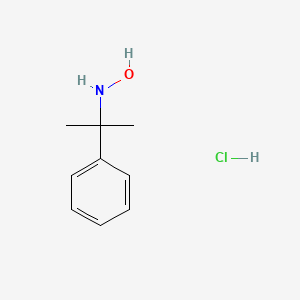

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride

Description

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

N-(2-phenylpropan-2-yl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(2,10-11)8-6-4-3-5-7-8;/h3-7,10-11H,1-2H3;1H |

InChI Key |

JCLMELFQNQIAOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NO.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary and most reported method for preparing this compound involves the reaction of 2-phenylpropan-2-one with hydroxylamine hydrochloride in the presence of a base. The process proceeds via the formation of an oxime intermediate, which upon protonation yields the hydroxylamine hydrochloride salt. The general reaction scheme is:

- Step 1: 2-Phenylpropan-2-one + Hydroxylamine hydrochloride → Oxime intermediate

- Step 2: Protonation of oxime intermediate → this compound

Purification typically involves recrystallization to achieve high purity of the final product.

Detailed Procedure

-

- 2-Phenylpropan-2-one (starting ketone)

- Hydroxylamine hydrochloride (NH2OH·HCl)

- A base such as sodium acetate or triethylamine to neutralize HCl and facilitate reaction

Solvent:

Water or aqueous ethanol is commonly used to dissolve hydroxylamine hydrochloride and the ketone.Conditions:

The reaction is generally carried out at room temperature or slightly elevated temperatures (25–40 °C) for several hours to ensure complete conversion.Workup:

After reaction completion, the mixture is cooled and the product is isolated by filtration or extraction. Recrystallization from suitable solvents (e.g., ethanol/water) yields pure this compound.

Analysis of Preparation Methods

Advantages and Limitations

| Preparation Method | Advantages | Limitations |

|---|---|---|

| Direct reaction of 2-phenylpropan-2-one with hydroxylamine hydrochloride | Simple, well-established, uses readily available reagents | Requires careful pH control; potential side reactions if conditions are not optimized |

| Activation of carboxylic acids with triflic anhydride (related method) | High yield, mild conditions, compatible with acid-sensitive groups | More complex reagents and steps; not directly applied to this compound |

| Catalytic hydrogenation for hydroxylamine hydrochloride production | Produces high-purity hydroxylamine hydrochloride for synthesis | Requires specialized equipment and catalysts; safety considerations with hydrogen gas |

Purification and Characterization

Purification: Recrystallization is the preferred method to obtain analytically pure this compound. Solvent choice affects purity and yield.

-

- Melting point determination (typically 155–157 °C)

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

- Mass spectrometry (MS) for molecular weight validation

- Infrared (IR) spectroscopy to confirm functional groups

- Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment

Data Table Summarizing Key Preparation Parameters and Properties

Research Findings and Notes

The formation of the oxime intermediate is a critical step, and controlling reaction conditions (pH, temperature) ensures high yield and purity.

The steric hindrance from the 2-phenylpropan-2-yl group influences the reactivity of the hydroxylamine, affecting subsequent chemical transformations.

Hydroxylamine derivatives like this compound have shown potential neuroprotective and antidepressant activity, likely due to their ability to participate in electron transfer and modulate neurotransmitter systems.

Solvent choice and reaction medium significantly impact yield; water-miscible solvents such as acetonitrile, acetone, and dimethylformamide have been reported to give poor yields in related hydroxylamine syntheses, favoring aqueous or mixed aqueous-organic solvents instead.

Chemical Reactions Analysis

Oxidation Reactions

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride undergoes oxidation to form nitrones, which are valuable intermediates in medicinal chemistry. For example:

-

Reaction with m-chloroperbenzoic acid (mCPBA) yields a nitrone derivative via O–H bond cleavage and oxygen atom transfer.

-

Oxidative coupling with aldehydes produces substituted amidoximes under mild acidic conditions (pH 4–6).

Key Data:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| mCPBA | Nitrone | 78% | 0°C, CH₂Cl₂ |

| O₂ (catalytic Cu) | Amidoxime | 65% | RT, H₂O/EtOH |

Reduction Reactions

The compound acts as a selective reducing agent in ketone-to-amine conversions:

-

Reduces α,β-unsaturated ketones to allylic amines via a radical intermediate pathway (confirmed by EPR spectroscopy).

-

Participates in Staudinger reactions with triphenylphosphine to generate iminophosphoranes.

Mechanistic Insight:

Reduction proceeds through single-electron transfer (SET) from the hydroxylamine group, facilitated by steric protection from the 2-phenylpropan-2-yl moiety. This selectivity prevents over-reduction to hydroxylated byproducts .

Condensation Reactions

This compound forms hydrazones and Schiff bases:

-

Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol to produce hydrazones (85–92% yield).

-

Condenses with α-keto acids under microwave irradiation to form bioactive morpholinone derivatives .

Reaction Optimization:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | ↑ Yield by 15% |

| Solvent | EtOH/H₂O (3:1) | ↑ Solubility |

| Catalyst | None required | Avoids side reactions |

Acid-Base Behavior

The hydrochloride salt exhibits pH-dependent reactivity:

-

Deprotonation at pH > 6 generates a free hydroxylamine base, enhancing nucleophilicity.

-

Protonation stabilizes the compound in aqueous solutions (pH 3), preventing autoxidation.

Solubility Profile:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | 12.4 |

| Ethanol | 8.2 |

| DCM | <0.1 |

Nucleophilic Substitution

The hydroxylamine group participates in SN2 reactions:

-

Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives (70–80% yield).

-

Substitution with acyl chlorides produces hydroxamic acids, key precursors for metal-chelating agents.

Steric Effects:

The bulky 2-phenylpropan-2-yl group limits reactivity toward bulky electrophiles (e.g., tert-butyl bromide), favoring linear alkyl halides.

Stability and Handling

-

Thermal Stability: Decomposes above 160°C, releasing NH₃ and HCl gases (TGA analysis).

-

Light Sensitivity: Degrades under UV light (λ = 254 nm) within 48 hours unless stored in amber glass.

Scientific Research Applications

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modifier of specific enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Bulky groups (e.g., 2-phenylpropan-2-yl, tert-butyl) increase steric hindrance, reducing nucleophilicity but enhancing thermal stability .

- Alkynyl groups (e.g., propargyl) enable click chemistry modifications, useful in drug conjugates .

- Aromatic substituents (e.g., benzyl) enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeting drugs .

Comparison :

- Bulky substituents (e.g., tert-butyl) require longer reaction times due to steric effects .

- Propargyl derivatives necessitate anhydrous conditions to prevent alkyne side reactions .

Physical and Chemical Properties

Key Trends :

Comparison :

- N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride likely shares MAO inhibition or antioxidant properties with its benzyl and tert-butyl analogs but may exhibit unique pharmacokinetics due to its bulky aryl group.

Biological Activity

N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride, with the CAS number 172160-13-3, is a hydroxylamine derivative characterized by a phenolic structure that imparts unique biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as a precursor for nitrogen-containing compounds and its role in drug development.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hydroxylamine functional group attached to a bulky phenylpropan-2-yl moiety, influencing its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClNO |

| Molecular Weight | 201.68 g/mol |

| CAS Number | 172160-13-3 |

Biological Activity

This compound exhibits several biological activities, which can be categorized as follows:

1. Antioxidant Activity

Research indicates that hydroxylamines can act as antioxidants by scavenging free radicals, thereby protecting cellular components from oxidative stress. The presence of the phenolic ring enhances this activity, making it a candidate for further investigation in oxidative stress-related diseases.

2. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic neurotransmission.

3. Antimicrobial Properties

The compound's structural similarity to known antimicrobial agents suggests potential activity against various pathogens. Further studies are needed to elucidate its efficacy against specific bacterial strains.

Case Study 1: Neuroprotective Activity

A study conducted by researchers explored the effects of this compound on neuroblastoma cells. The results indicated a significant reduction in cell death under oxidative stress conditions when treated with the compound, suggesting its role as a neuroprotective agent.

Case Study 2: Antioxidant Efficacy

In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant activity. The IC50 value was determined to be 25 µM, comparable to standard antioxidants like ascorbic acid.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-Hydroxyphentermine | Appetite suppression | |

| O-(1-Phenylpropan-2-yl)hydroxylamine | Similar reactivity patterns | |

| N-Methyl-N-(1-methylpropyl)hydroxylamine | Variable reactivity |

Q & A

Basic Questions

Q. What are the key chemical characteristics of N-(2-Phenylpropan-2-yl)hydroxylamine hydrochloride, and how are they determined experimentally?

- Methodological Answer : The compound is characterized by its molecular formula (C₉H₁₄ClNO), molecular weight (~187.67 g/mol), and structural features such as the tert-butyl group attached to the hydroxylamine moiety. Key properties include its solubility in polar solvents (e.g., water, ethanol) and hygroscopic nature. Experimental determination involves:

- Spectroscopy : NMR (¹H/¹³C) and IR to confirm functional groups and bonding.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting points (~155–157°C for related hydroxylamine salts) .

- Chromatography : HPLC or GC-MS for purity assessment .

Q. What are the standard synthetic routes for preparing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Amine Alkylation : Reacting tert-butylamine with hydroxylamine derivatives in acidic conditions, followed by HCl neutralization to form the hydrochloride salt.

- Reductive Amination : Using ketones (e.g., 2-phenylpropan-2-one) with hydroxylamine under catalytic hydrogenation, followed by HCl treatment .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H NMR : Peaks for tert-butyl protons (δ ~1.2–1.4 ppm) and aromatic protons (δ ~7.2–7.5 ppm).

- IR Spectroscopy : Stretching vibrations for N–O (~930 cm⁻¹) and N–H (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 187 for [M+H]⁺).

- HPLC : Retention time comparison against standards to confirm purity .

Q. What are the primary applications of this compound in organic synthesis and analytical chemistry?

- Methodological Answer :

- Organic Synthesis : As a radical scavenger or intermediate in heterocycle formation (e.g., nitroxide spin labels).

- Analytical Chemistry : Redox agent in titrimetry or spectrophotometric assays (e.g., selenium determination via coupled azo dye formation) .

Advanced Questions

Q. What factors influence the thermal stability and decomposition kinetics of this compound, and how are these studied?

- Methodological Answer : Thermal stability is influenced by pH, moisture, and storage temperature. Decomposition pathways (e.g., autocatalytic hydrolysis) are analyzed via:

- Accelerating Rate Calorimetry (ARC) : To identify onset temperatures and pressure changes.

- Kinetic Modeling : Using DSC data to calculate activation energy (Eₐ) via Flynn-Wall-Ozawa methods. Studies on hydroxylamine derivatives show Eₐ values of ~80–120 kJ/mol .

Q. How do reaction conditions (e.g., order of reagent addition) affect its efficacy as a reducing agent in analytical methods?

- Methodological Answer : Sequential addition minimizes side reactions. For example:

- In selenium(IV) determination, adding hydroxylamine hydrochloride before sulfanilamide ensures complete reduction of Fe³⁺ to Fe²⁺, avoiding interference with diazotization .

- Optimization via factorial design (e.g., varying HCl concentration, reaction time) improves reproducibility .

Q. What strategies mitigate autocatalytic decomposition risks during storage and handling?

- Methodological Answer :

- Storage : Dry, inert atmospheres (N₂/Ar) at ≤4°C to slow hydrolysis.

- Stabilizers : Adding chelating agents (e.g., EDTA) to sequester metal ions that catalyze decomposition.

- Monitoring : Regular DSC checks to detect early decomposition .

Q. How does structural modification of hydroxylamine derivatives impact their reactivity and application scope?

- Methodological Answer : Substituents alter redox potential and steric effects. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.